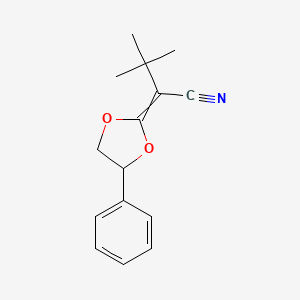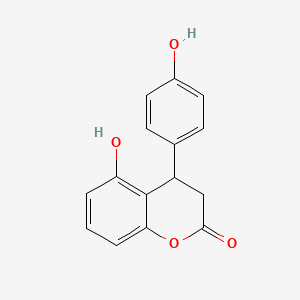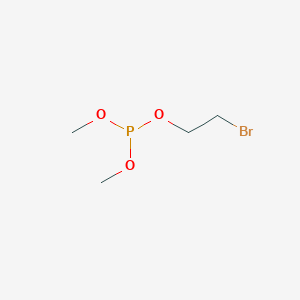
3,3-Dimethyl-2-(4-phenyl-1,3-dioxolan-2-ylidene)butanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethyl-2-(4-phenyl-1,3-dioxolan-2-ylidene)butanenitrile is an organic compound with a complex structure that includes a dioxolane ring and a nitrile group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
The synthesis of 3,3-Dimethyl-2-(4-phenyl-1,3-dioxolan-2-ylidene)butanenitrile typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 4-phenyl-1,3-dioxolane-2-one with a suitable nitrile source in the presence of a base. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反应分析
3,3-Dimethyl-2-(4-phenyl-1,3-dioxolan-2-ylidene)butanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
3,3-Dimethyl-2-(4-phenyl-1,3-dioxolan-2-ylidene)butanenitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 3,3-Dimethyl-2-(4-phenyl-1,3-dioxolan-2-ylidene)butanenitrile involves its interaction with specific molecular targets. The nitrile group can participate in various biochemical pathways, potentially inhibiting or activating enzymes. The dioxolane ring may also contribute to its reactivity and interaction with biological molecules.
相似化合物的比较
Similar compounds to 3,3-Dimethyl-2-(4-phenyl-1,3-dioxolan-2-ylidene)butanenitrile include:
2,2-Dimethyl-1,3-dioxolane-4-methanol: A compound with a similar dioxolane ring but different functional groups.
4-(Hydroxymethyl)-1,3-dioxolan-2-one: Another dioxolane derivative with distinct chemical properties.
2,3-Isopropylidene-sn-glycerol: A related compound with a dioxolane ring and glycerol backbone.
属性
CAS 编号 |
574743-30-9 |
|---|---|
分子式 |
C15H17NO2 |
分子量 |
243.30 g/mol |
IUPAC 名称 |
3,3-dimethyl-2-(4-phenyl-1,3-dioxolan-2-ylidene)butanenitrile |
InChI |
InChI=1S/C15H17NO2/c1-15(2,3)12(9-16)14-17-10-13(18-14)11-7-5-4-6-8-11/h4-8,13H,10H2,1-3H3 |
InChI 键 |
NSOQCYUFLVZZTC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=C1OCC(O1)C2=CC=CC=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2R,3S)-2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide](/img/structure/B14210650.png)


![Thiourea, [4-(pentyloxy)-3-(trifluoromethyl)phenyl]-](/img/structure/B14210673.png)

![4-Oxo-4-{[6-(phenylsulfanyl)-1H-benzimidazol-2-yl]amino}butanoic acid](/img/structure/B14210693.png)
![2-[(2-{[2-(Cyanomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14210696.png)




![2-Chloro-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14210724.png)
